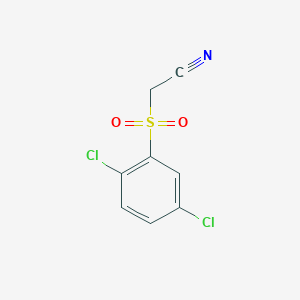

2-(2,5-Dichlorobenzenesulfonyl)acetonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

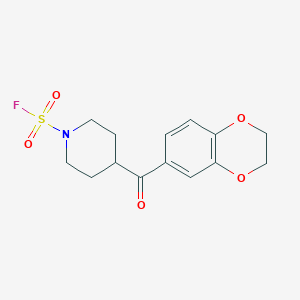

2-(2,5-Dichlorobenzenesulfonyl)acetonitrile is a chemical compound with the molecular formula C8H5Cl2NO2S and a molecular weight of 250.09 . It is primarily used for research purposes .

Molecular Structure Analysis

The molecular structure of 2-(2,5-Dichlorobenzenesulfonyl)acetonitrile consists of 8 carbon atoms, 5 hydrogen atoms, 2 chlorine atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom .科学的研究の応用

Enhancing L-rhamnopyranosylation Reactions

Research by Crich and Patel (2006) demonstrated the use of acetonitrile in increasing the beta-selectivity of L-rhamnopyranosylation reactions, highlighting its role in complex organic synthesis processes. The study underscores acetonitrile's effectiveness as a solvent in promoting specific reaction outcomes, which is crucial for the synthesis of complex sugar molecules (Crich & Patel, 2006).

Formation of Molecular Capsules

Shivanyuk et al. (2003) explored the formation of molecular capsules through the crystallization of pyrrogallolarenes in aqueous acetonitrile, demonstrating the solvent's role in facilitating hydrogen-bonded assemblies. This research has implications for the development of new materials and molecular recognition systems (Shivanyuk et al., 2003).

Catalytic Reactions and Synthesis

Wei, Siruta, and Li (2002) developed a non-oxidative catalytic diamination reaction using acetonitrile, paving the way for the synthesis of novel imidazoline derivatives. This work highlights acetonitrile's utility in catalysis and the synthesis of nitrogen-containing compounds (Wei, Siruta, & Li, 2002).

Electrophoretic and Chromatographic Applications

Vaher, Koel, and Kaljurand (2002) investigated the use of acetonitrile as a medium for nonaqueous capillary electrophoresis, demonstrating its effectiveness in extending the application range of capillary electrophoresis to more hydrophobic species. This study indicates acetonitrile's role in analytical techniques, particularly in the separation of complex mixtures (Vaher, Koel, & Kaljurand, 2002).

Advanced Material Synthesis

Jeon, Yang, Lee, and Im (2010) utilized acetonitrile in the synthesis of unsubstituted polythiophene with high electrical conductivity, demonstrating the solvent's importance in the production of conductive polymers and potentially influencing the development of electronic materials (Jeon, Yang, Lee, & Im, 2010).

作用機序

将来の方向性

特性

IUPAC Name |

2-(2,5-dichlorophenyl)sulfonylacetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2NO2S/c9-6-1-2-7(10)8(5-6)14(12,13)4-3-11/h1-2,5H,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRJNWLRPOROPQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)S(=O)(=O)CC#N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-bromo-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2705883.png)

![6-((2,4-dimethylphenyl)amino)-5-(3-fluorophenyl)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2705885.png)

![Thieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B2705886.png)

![1-(1,3-Thiazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2705896.png)

![3-(Amino(carboxy)methyl)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride](/img/structure/B2705903.png)

![N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-2-(4-fluorophenyl)acetamide](/img/structure/B2705904.png)

![3-methoxy-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2705906.png)